molecular formula C16H21NO4 B2849879 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 2172448-75-6

1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2849879
CAS No.: 2172448-75-6
M. Wt: 291.347
InChI Key: KFTQJWCBPYHRKJ-UHFFFAOYSA-N
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Description

  • The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclopropyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
  • Boc Protection of the Amine:

    • The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
  • Final Coupling:

    • The Boc-protected amine is then coupled with the cyclopropane carboxylic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    • Formation of the Cyclopropane Ring:

      • The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

      Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

      Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

      Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

      Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Major Products:

      Oxidation: Phenyl ketones or phenols.

      Reduction: Cyclopropyl alcohols or aldehydes.

      Substitution: Various substituted amines or thiols.

    Scientific Research Applications

    1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

      Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

      Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active compounds.

      Industry: Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism by which 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

    Comparison with Similar Compounds

    • **1-[4-({[(Tert

    Properties

    IUPAC Name

    1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KFTQJWCBPYHRKJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H21NO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    291.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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